molecular formula C11H22N2 B1465525 7-Methyl-7,11-diazaspiro[5.6]dodecane CAS No. 927802-87-7

7-Methyl-7,11-diazaspiro[5.6]dodecane

Cat. No.: B1465525
CAS No.: 927802-87-7
M. Wt: 182.31 g/mol
InChI Key: QMMCQKSDYSLBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-7,11-diazaspiro[5.6]dodecane is a spirocyclic compound characterized by a bicyclic structure where two rings share a single atom (spiro junction). The molecule contains two nitrogen atoms at positions 7 and 11, with a methyl substituent at position 5. These analogs are frequently employed in pharmaceutical research, catalysis, and chemical synthesis due to their conformational rigidity and tunable electronic properties.

Properties

IUPAC Name

7-methyl-7,11-diazaspiro[5.6]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-13-9-5-8-12-10-11(13)6-3-2-4-7-11/h12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMCQKSDYSLBAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCNCC12CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 7-Methyl-7,11-diazaspiro[5.6]dodecane and related spiro compounds:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications References
3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane C₁₁H₂₃N₃ 197.33 Three N atoms; methyl groups at C3, C7 Used in chemical synthesis; high rigidity
7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane C₁₁H₂₃N₃ 197.33 Three N atoms; methyl groups at C7, C11 Structural isomer; potential drug scaffold
1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane C₁₀H₁₉N₂O₂ 209.27 Two O atoms; methyl at C1 Enhanced polarity; predicted CCS: 145.0 Ų (M+H⁺)
7-ethyl-3-oxa-7,11-diazaspiro[5.6]dodecane C₁₃H₂₅N₂O 225.36 Ethyl at C7; O atom in smaller ring Modified solubility; R&D applications
11-(Methylsulfonyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane C₁₂H₂₁N₂O₃S 273.37 Sulfonyl group at C11; two O atoms High reactivity; potential pharmacological use

Key Observations

Nitrogen Atom Positioning: Increasing nitrogen content (e.g., triazaspiro vs. For instance, 3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane’s three N atoms make it a candidate for metal coordination or enzyme inhibition . this compound’s two N atoms may limit its polarity compared to triazaspiro analogs but improve lipid solubility.

Substituent Effects :

  • Methyl Groups : Methylation at spiro junctions (e.g., C3 vs. C7) induces steric effects, altering conformational flexibility. For example, 7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane’s methyl placement distinguishes it as a structural isomer with distinct reactivity .
  • Oxygen/Sulfur Incorporation : Oxygen atoms (e.g., in 1-methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane) increase polarity and aqueous solubility, whereas sulfonyl groups (e.g., in 11-(Methylsulfonyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane) enhance electrophilicity and binding to biological targets .

Applications in Research :

  • Extraction and Biosynthesis : Spiro compounds like 7-ethyl-3-oxa-7,11-diazaspiro[5.6]dodecane are used in taxane biosynthesis due to their biocompatibility and ability to stabilize reactive intermediates .
  • Drug Discovery : Triazaspiro derivatives are explored as scaffolds for kinase inhibitors or GPCR modulators, leveraging their rigid structures for selective interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-7,11-diazaspiro[5.6]dodecane
Reactant of Route 2
7-Methyl-7,11-diazaspiro[5.6]dodecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.